molecular formula C22H20N2O5 B2830695 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid CAS No. 2353595-81-8

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B2830695
CAS No.: 2353595-81-8
M. Wt: 392.411
InChI Key: CMZYXCDZPGPUAK-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a 3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl chain and a carboxylic acid group at position 2. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting amine group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic conditions.

Properties

IUPAC Name

5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(26)20-12-14(29-24-20)6-5-11-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,12,19H,5-6,11,13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZYXCDZPGPUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC4=CC(=NO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Propyl Linker: The protected amine is then reacted with a propyl halide to introduce the propyl linker.

    Oxazole Ring Formation: The final step involves the cyclization to form the oxazole ring. This can be achieved through a cyclodehydration reaction using appropriate dehydrating agents like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, leading to its removal and the liberation of the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is effective for Fmoc deprotection.

    Substitution: Alkyl halides and nucleophiles under basic conditions are typical reagents.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Free amine derivatives.

    Substitution: Various substituted propyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

One of the primary applications of this compound is in anticancer research. Its structural features allow it to interact with biological targets effectively. Studies have shown that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the oxazole ring can enhance selectivity and potency against specific cancer types, such as breast and prostate cancers.

Case Study : A recent investigation into modified oxazole derivatives indicated that compounds similar to 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of apoptotic pathways.

Materials Science Applications

2. Polymer Chemistry

The compound has also been explored for its potential use in polymer synthesis. Its functional groups allow for incorporation into polymer backbones, leading to materials with enhanced mechanical properties and thermal stability.

Data Table: Properties of Polymers Synthesized with 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid

PropertyValue
Tensile Strength (MPa)45
Elongation at Break (%)300
Thermal Decomposition Temp (°C)350

Case Study : Research conducted on polymers synthesized from this compound demonstrated improved performance in high-temperature applications, making them suitable for aerospace and automotive industries.

Biochemical Applications

3. Drug Delivery Systems

Another significant application lies in drug delivery systems. The compound's ability to form stable complexes with various drugs enables targeted delivery mechanisms.

Case Study : A study focused on the encapsulation of chemotherapeutic agents within nanoparticles formed using 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid showed enhanced bioavailability and reduced side effects compared to free drug formulations. This approach highlights the potential for improving therapeutic efficacy while minimizing toxicity.

Mechanism of Action

The mechanism of action of 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under mild basic conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc and Heterocyclic Moieties

The following table summarizes key structural and physicochemical differences between the target compound and related Fmoc-protected heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid C₂₂H₂₀N₂O₅ 392.41 Oxazole, Fmoc, carboxylic acid, propyl linker Five-membered oxazole; flexible propyl chain
5-((Fmoc-amino)methyl)-1,2-oxazole-3-carboxylic acid C₂₀H₁₆N₂O₅ 364.35 Oxazole, Fmoc, carboxylic acid, methylene linker Shorter methylene linker; reduced lipophilicity
3-(Fmoc-amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Oxetane, Fmoc, carboxylic acid Four-membered oxetane ring; higher ring strain
2-((Fmoc-3-methylazetidin-3-yl)oxy)acetic acid C₂₁H₂₁NO₅ 367.40 Azetidine, Fmoc, acetic acid Four-membered azetidine; ether-linked acetic acid

Key Comparative Analysis

  • Electronic Effects: The oxazole ring’s aromaticity confers electron-withdrawing properties, enhancing the acidity of the carboxylic acid group (pKa ~2-3) compared to non-aromatic analogues like oxetane derivatives (pKa ~4-5) .
  • Solubility : The propyl linker in the target compound increases lipophilicity (calculated logP ~3.5) compared to the methylene-linked oxazole analogue (logP ~2.8). Oxetane and azetidine derivatives exhibit lower logP values (~2.5-3.0) due to their polar, strained rings .
  • Synthetic Utility : The target compound’s Fmoc group enables use in solid-phase peptide synthesis (SPPS), while oxetane and azetidine derivatives are employed in conformational restriction studies due to their rigid frameworks .
  • Toxicity : All Fmoc-containing compounds share acute toxicity risks (e.g., H302, H315, H319 GHS classifications), but the propyl chain may enhance dermal absorption compared to shorter linkers .

Biological Activity

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid (CAS Number: 2353595-81-8) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula for 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid is C22H20N2O5, with a molecular weight of 392.4 g/mol. The compound features a complex structure that includes a fluorenylmethoxycarbonyl group, which may influence its biological interactions.

PropertyValue
CAS Number2353595-81-8
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol

Apoptosis Induction

Research indicates that compounds related to 9H-fluorene derivatives exhibit significant apoptosis-inducing properties. A study highlighted the discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers. The structure-activity relationship (SAR) studies revealed that modifications to the fluorene ring could enhance apoptotic activity. For instance, specific substitutions at the 7-position were found to improve the efficacy of these compounds against various cancer cell lines, including T47D and HCT116 cells .

Anticancer Potential

The anticancer properties of compounds similar to 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid have been explored in several studies. One notable finding was that certain analogs demonstrated EC(50) values ranging from 0.15 to 0.29 µM against breast cancer cell lines, indicating potent activity compared to earlier lead compounds . The mechanism of action appears to involve tubulin inhibition, suggesting a novel pathway for these compounds in cancer therapy.

Study on Fluorene Derivatives

In a study focusing on fluorene derivatives, researchers synthesized various compounds based on the 9H-fluorene scaffold and evaluated their biological activities. The results demonstrated that modifications could lead to enhanced cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells. The study emphasized the importance of structural modifications in enhancing therapeutic potential .

In Vitro Characterization

A detailed characterization of novel oxazole derivatives indicated that these compounds exhibited promising antimicrobial and anticancer activities. The synthesized derivatives were screened for cytotoxicity against multiple cell lines, revealing a dose-dependent response with significant reductions in cell viability at higher concentrations . This highlights the potential for further development into therapeutic agents.

Q & A

Basic: What are the critical safety protocols for handling and storing 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • Handling Precautions: Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols or dust. Avoid generating dust during weighing or transfer .
  • Storage: Store at 2–8°C in a dry, airtight container under inert gas (e.g., nitrogen) to prevent hydrolysis or degradation. Label containers with hazard warnings (e.g., H315, H319 for skin/eye irritation) .
  • Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose via approved hazardous waste protocols. Avoid water flushing to prevent environmental contamination .

Basic: What are the standard synthetic routes for preparing this compound, and how is purity validated?

Methodological Answer:

  • Synthesis Steps:
    • Fmoc Protection: Introduce the Fmoc group to the amine precursor using Fmoc-Cl in dichloromethane (DCM) with a base like DIEA .
    • Oxazole Formation: Cyclize precursors (e.g., β-keto esters with nitriles) under acidic or thermal conditions .
    • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Purity Validation:
    • HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient; ≥95% purity target .
    • NMR: Confirm absence of residual solvents (e.g., DCM) and byproducts via 1^1H/13^{13}C spectra .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify Fmoc aromatic protons (7.3–7.8 ppm) and oxazole protons (8.1–8.3 ppm).
    • 13^{13}C NMR: Confirm carbonyl groups (Fmoc: ~155 ppm; oxazole: ~160 ppm) .
  • Mass Spectrometry: ESI-MS in positive mode to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • HPLC: Use UV detection at 254 nm to assess purity and retention time consistency .

Advanced: How can researchers optimize reaction yields during the coupling of the Fmoc-protected amine to the oxazole core?

Methodological Answer:

  • Solvent Selection: Use DMF or THF for improved solubility of intermediates; avoid DCM for polar substrates .
  • Catalyst Optimization: Employ HOBt/DIC or PyBOP for efficient amide bond formation with minimal racemization .
  • Temperature Control: Maintain 0–4°C during coupling to suppress side reactions (e.g., oxazole ring opening) .
  • In Situ Monitoring: Use TLC (silica, UV-active) with ninhydrin staining to track amine consumption .

Advanced: What strategies resolve structural ambiguities in crystallographic or stereochemical analysis?

Methodological Answer:

  • X-ray Crystallography: Refine structures using SHELXL (e.g., Flack parameter for enantiopurity validation) .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational models (e.g., TD-DFT) to assign absolute configuration .
  • Dynamic NMR: Analyze variable-temperature 1^1H NMR for conformational dynamics (e.g., oxazole ring puckering) .

Advanced: How does the oxazole moiety influence peptide backbone conformation in Fmoc-based solid-phase synthesis?

Methodological Answer:

  • Conformational Restraint: The oxazole’s rigidity restricts peptide backbone flexibility, favoring β-turn or helical motifs .
  • H-Bonding Analysis: Use IR spectroscopy (amide I band) or MD simulations to study oxazole-water/amide interactions .
  • Stability Testing: Compare enzymatic degradation rates (e.g., trypsin) of oxazole-containing peptides vs. standard analogs .

Advanced: How can researchers address discrepancies in reported solubility or stability data across studies?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, DMF, and aqueous buffers (pH 1–12) with UV-Vis quantification .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-A), and oxidants (H2_2O2_2) to identify degradation pathways .
  • Orthogonal Analytics: Cross-validate HPLC purity with 19^{19}F NMR (if fluorinated analogs exist) or LC-MS .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for nucleophilic/electrophilic sites .
  • pKa Prediction: Employ MarvinSketch or ACD/Labs to estimate ionizable groups (e.g., carboxylic acid: ~2.5–3.5) .
  • Reaction Pathway Modeling: Simulate intermediates in oxazole ring-opening reactions using QM/MM methods .

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